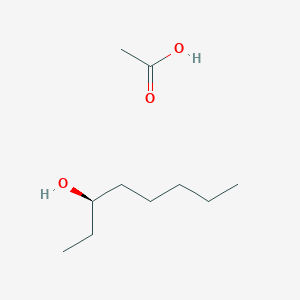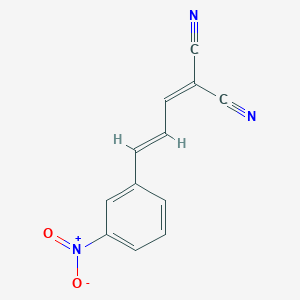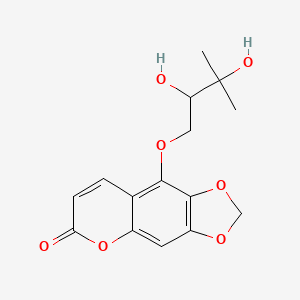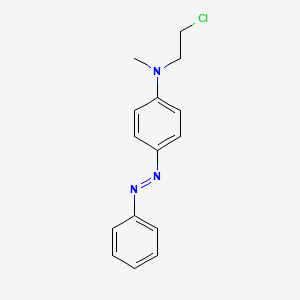
2-Methylidenebutanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;prop-2-enenitrile;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylidenebutanoic acid, methyl 2-methylprop-2-enoate, 2-methylprop-2-enoic acid, prop-2-enenitrile, and styrene are organic compounds with diverse applications in various fields. These compounds are known for their unique chemical structures and properties, making them valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylidenebutanoic acid can be synthesized through various methods, including the oxidation of primary alcohols and aldehydes, the oxidative cleavage of alkenes, and the hydrolysis of nitriles . Methyl 2-methylprop-2-enoate is typically prepared via esterification reactions involving methanol and 2-methylprop-2-enoic acid . Prop-2-enenitrile can be synthesized through the dehydration of propionamide or by the reaction of acrylonitrile with hydrogen cyanide . Styrene is commonly produced through the dehydrogenation of ethylbenzene .
Industrial Production Methods: Industrial production of these compounds often involves large-scale chemical processes. For example, styrene is produced industrially by the catalytic dehydrogenation of ethylbenzene in the presence of steam . Methyl 2-methylprop-2-enoate is produced through the esterification of methanol with 2-methylprop-2-enoic acid using acid catalysts .
Analyse Des Réactions Chimiques
Types of Reactions: These compounds undergo various chemical reactions, including oxidation, reduction, substitution, and polymerization. For instance, 2-methylidenebutanoic acid can undergo oxidation to form carboxylic acids . Methyl 2-methylprop-2-enoate can participate in esterification and transesterification reactions . Prop-2-enenitrile can undergo hydrolysis to form carboxylic acids . Styrene is known for its polymerization reactions, forming polystyrene .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and chromium trioxide, reducing agents like lithium aluminum hydride, and catalysts like sulfuric acid and palladium . Reaction conditions vary depending on the desired product and the specific compound involved.
Major Products Formed: The major products formed from these reactions include carboxylic acids, esters, amides, and polymers. For example, the oxidation of 2-methylidenebutanoic acid yields carboxylic acids, while the polymerization of styrene produces polystyrene .
Applications De Recherche Scientifique
These compounds have a wide range of scientific research applications. In chemistry, they are used as intermediates in organic synthesis and as monomers in polymerization reactions . In biology, they are used in the study of metabolic pathways and enzyme reactions . In medicine, they are investigated for their potential therapeutic properties . In industry, they are used in the production of plastics, resins, and other materials .
Mécanisme D'action
The mechanism of action of these compounds varies depending on their specific chemical structure and the context in which they are used. For example, styrene exerts its effects through polymerization, forming long chains of polystyrene . Methyl 2-methylprop-2-enoate acts as an esterifying agent, reacting with alcohols to form esters . Prop-2-enenitrile undergoes hydrolysis to form carboxylic acids, which can then participate in various biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other carboxylic acids, esters, nitriles, and aromatic hydrocarbons. Examples include acetic acid, ethyl acetate, acrylonitrile, and benzene .
Uniqueness: What sets these compounds apart is their specific chemical structure and reactivity. For instance, 2-methylidenebutanoic acid has a unique double bond that makes it highly reactive in certain chemical reactions . Methyl 2-methylprop-2-enoate is unique due to its ester functional group, which allows it to participate in esterification reactions . Prop-2-enenitrile is notable for its nitrile group, which can undergo hydrolysis to form carboxylic acids . Styrene is distinguished by its ability to polymerize, forming polystyrene .
Propriétés
Numéro CAS |
41619-03-8 |
|---|---|
Formule moléculaire |
C25H33NO6 |
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
2-methylidenebutanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C8H8.2C5H8O2.C4H6O2.C3H3N/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-3-4(2)5(6)7;1-3(2)4(5)6;1-2-3-4/h2-7H,1H2;1H2,2-3H3;2-3H2,1H3,(H,6,7);1H2,2H3,(H,5,6);2H,1H2 |
Clé InChI |
OHIBIRXGXZEMHZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC#N.C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


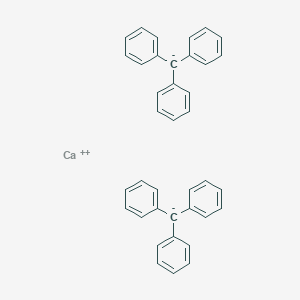
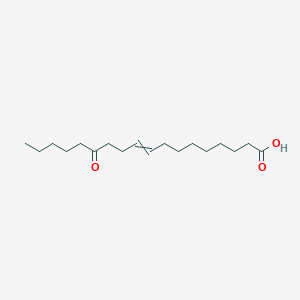
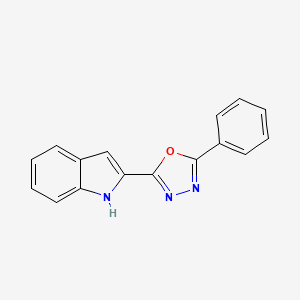
![2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol](/img/structure/B14659357.png)
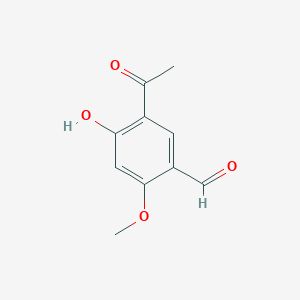
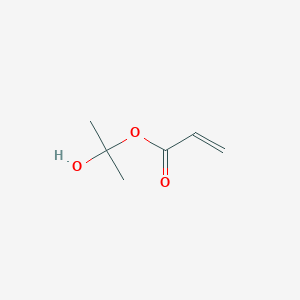


![3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one](/img/structure/B14659420.png)

